
5-Hydrazinylnaphthalene-1-carboxylic acid
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Overview
Description
5-Hydrazinylnaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a hydrazine group (-NH-NH2) attached to the naphthalene ring at the 5-position and a carboxylic acid group (-COOH) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid typically involves the hydrazination of a naphthalene derivative. One common method is the reaction of 5-nitronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Material: 5-nitronaphthalene-1-carboxylic acid
Reagent: Hydrazine hydrate
Conditions: Reflux in ethanol or another suitable solvent
Product: this compound
The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion. After the reaction, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group in the starting material can be reduced to form the hydrazine derivative.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Azo Compounds: Formed by the oxidation of the hydrazine group.
Hydrazones: Formed by the reaction of the hydrazine group with carbonyl compounds.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 5-hydrazinylnaphthalene-1-carboxylic acid exhibit promising anticancer properties. A study highlighted its potential in inhibiting tumor growth, particularly against liver cancer cells (HepG-2) when compared to established chemotherapeutics like doxorubicin . The compound's ability to interact with biological molecules suggests mechanisms that could be further explored for therapeutic applications.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated, showing its capability to scavenge free radicals effectively. This property is vital in developing compounds that can mitigate oxidative stress-related diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. Its structural characteristics allow it to target Gram-positive bacteria effectively, making it a candidate for further development as an antimicrobial agent .
Coordination Chemistry
This compound can form coordination complexes with metal ions. These interactions are essential for developing new materials with specific electronic or magnetic properties. The hydrazine group can act as a bidentate ligand, enhancing the stability and functionality of metal complexes.
Material Science
The compound's unique structure allows it to be utilized in synthesizing novel polymers and materials. For instance, naphthalene derivatives are known for their application in organic electronics and photonic devices due to their excellent charge transport properties .
Case Study 1: Anticancer Research
In a study focused on the synthesis of new derivatives from naphthalene-based compounds, researchers found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. The study emphasized the need for further exploration into the mechanisms of action and optimization for therapeutic use .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various hydrazine derivatives against resistant bacterial strains. The results indicated that modifications in the hydrazine moiety could enhance antibacterial activity, suggesting pathways for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of 5-Hydrazinylnaphthalene-1-carboxylic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. Additionally, the compound may induce oxidative stress by generating reactive oxygen species (ROS) through redox reactions.
Comparison with Similar Compounds
Similar Compounds
5-Aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a hydrazine group.
5-Nitronaphthalene-1-carboxylic acid: Precursor in the synthesis of 5-Hydrazinylnaphthalene-1-carboxylic acid.
1-Naphthylhydrazine: Similar hydrazine functionality but lacks the carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both the hydrazine and carboxylic acid functional groups on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Biological Activity
5-Hydrazinylnaphthalene-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound (C12H10N2O2) features a naphthalene ring substituted with a hydrazine and a carboxylic acid functional group. The presence of these functional groups is significant as they contribute to the compound's reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial activity against various pathogens, including Gram-positive bacteria. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 64 µg/mL | |
Enterococcus faecalis | 128 µg/mL | |
Clostridium difficile | 128 µg/mL |
The data shows that while some derivatives of related compounds have shown lower MIC values, this compound still presents significant activity against these pathogens.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have demonstrated that hydrazine derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
Case Study: Anticancer Activity
A study examined the effects of hydrazine derivatives on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that:
- Hydrazine derivatives showed IC50 values below 10 µM in several cancer cell lines.
- The mechanism of action involved the induction of reactive oxygen species (ROS), leading to caspase-dependent apoptosis.
These findings suggest that this compound may also play a role in cancer therapy by targeting specific pathways involved in tumor growth and survival.
Structure-Activity Relationship (SAR)
The biological activity of hydrazine derivatives is often influenced by their structural characteristics. Modifications to the naphthalene ring or the hydrazine moiety can enhance or diminish their biological efficacy. For instance, the introduction of electron-withdrawing groups can improve antimicrobial potency by increasing the electrophilicity of the compound.
Table 2: Structure-Activity Relationship Insights
Properties
CAS No. |
887595-13-3 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-hydrazinylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c12-13-10-6-2-3-7-8(10)4-1-5-9(7)11(14)15/h1-6,13H,12H2,(H,14,15) |
InChI Key |
MBAUFHNNSAVZCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2NN)C(=C1)C(=O)O |
Origin of Product |
United States |
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